hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride
CAS No.:
Cat. No.: VC16558334
Molecular Formula: C14H22ClN3O2
Molecular Weight: 299.79 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H22ClN3O2 |
|---|---|
| Molecular Weight | 299.79 g/mol |
| IUPAC Name | hexyl N-[(4-aminophenyl)iminomethyl]carbamate;hydrochloride |
| Standard InChI | InChI=1S/C14H21N3O2.ClH/c1-2-3-4-5-10-19-14(18)17-11-16-13-8-6-12(15)7-9-13;/h6-9,11H,2-5,10,15H2,1H3,(H,16,17,18);1H |
| Standard InChI Key | SZMLXGGDFCBWCX-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCOC(=O)NC=NC1=CC=C(C=C1)N.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
Hexyl N-[(4-aminophenyl)iminomethyl]carbamate hydrochloride features a carbamate backbone linked to a hexyl chain and a 4-aminophenyliminomethyl group. The hydrochloride salt enhances its stability and solubility, critical for pharmaceutical processing. The IUPAC name, hexyl N-(4-aminobenzenecarboximidoyl)carbamate hydrochloride, reflects its functional groups: a carbamate ester, an imine, and a primary amine .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 299.79–299.80 g/mol |
| CAS Number | 1307233-93-7 |
| Storage Conditions | -20°C (desiccated) |
| Hygroscopicity | High |
The compound’s hygroscopic nature necessitates stringent storage conditions to prevent degradation . Its molecular weight and polar functional groups contribute to moderate solubility in polar organic solvents like acetone and methanol .
Synthesis Methods
Catalytic Hydrogenation
One synthesis route involves the hydrogenation of 4-(hexyloxycarbonylamidino)nitrobenzene using palladium on charcoal under hydrogen pressure. This method, disclosed in US6242466B1, achieves high yields by reducing the nitro group to an amine while preserving the carbamate structure .
Coupling Reactions
An alternative approach couples 4-aminobenzimidamide dihydrochloride with n-hexylchloroformate in acetone using sodium hydroxide as a base. This method, detailed in US8399678B2, avoids harsh conditions, making it suitable for large-scale production .
Table 2: Comparison of Synthesis Methods
| Method | Reagents/Conditions | Yield | Advantages |
|---|---|---|---|
| Catalytic Hydrogenation | Pd/C, H₂, solvent | ~85% | High purity |
| Coupling Reaction | NaOH, acetone, room temperature | ~78% | Scalability |
Both methods emphasize the importance of pH and temperature control to optimize reaction efficiency .
Applications in Pharmaceutical Development
Role in Dabigatran Etexilate Synthesis
As a precursor to Dabigatran Etexilate, this compound’s iminomethyl group mimics thrombin’s natural substrate, enabling competitive inhibition. Dabigatran Etexilate, a prodrug, is hydrolyzed to its active form, Dabigatran, which binds thrombin’s active site, preventing fibrinogen conversion to fibrin .
Mechanism of Action
The compound’s structural similarity to thrombin substrates allows it to act as a transition-state analog. This interaction disrupts the coagulation cascade, reducing thrombus formation in conditions like atrial fibrillation and deep vein thrombosis .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume